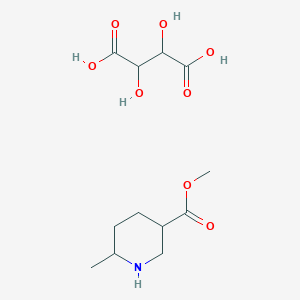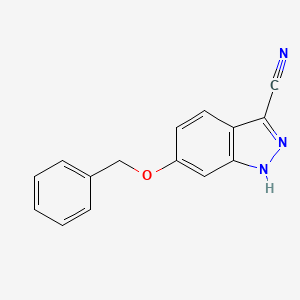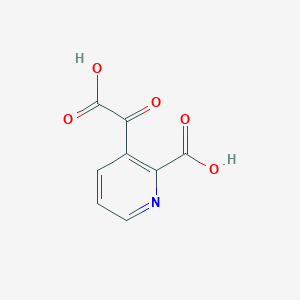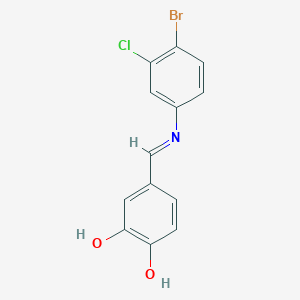
2,3-Dihydroxybutanedioic acid;methyl 6-methylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that features a piperidine ring and a succinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of D-glutamine as a starting material, which undergoes several transformations to yield the desired product . The reaction conditions often include the use of catalysts such as iron complexes and reagents like phenylsilane to promote cyclization and reduction processes .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of automated systems to control reaction conditions precisely, ensuring high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidone Derivatives: Synthetic compounds with similar structural features, used in drug discovery and development.
Uniqueness
What sets (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate apart is its unique combination of a piperidine ring and a succinate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H21NO8 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl 6-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-6-3-4-7(5-9-6)8(10)11-2;5-1(3(7)8)2(6)4(9)10/h6-7,9H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
YLXOMGUERJJTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-Butyl [3-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)propyl]carbamate](/img/structure/B14804624.png)

![(6R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B14804632.png)



![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14804653.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14804660.png)

![4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide](/img/structure/B14804665.png)
![N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B14804674.png)



